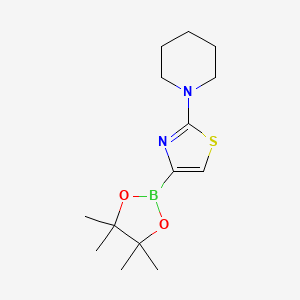![molecular formula C5H11ClN4 B3059884 [2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethyl]amine dihydrochloride CAS No. 1390654-25-7](/img/structure/B3059884.png)
[2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethyl]amine dihydrochloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
Anticancer Properties
MTA has been investigated for its potential as an anticancer agent. Researchers have synthesized p-cymene Ru(II) complexes with 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine and 2-(1-methyl-1H-1,2,4-triazol-5-yl)pyridine. These complexes were characterized using elemental analysis, IR and NMR spectra, and X-ray diffraction studies. Their anticancer activity was tested on human ovarian cancer cell lines A2780 (cisplatin-sensitive) and A2780cis (cisplatin-resistant) .
Drug Discovery and Medicinal Chemistry
The 1,2,3-triazole core, to which MTA belongs, has found broad applications in drug discovery. Despite being absent in nature, 1,2,3-triazoles are valuable due to their ability to bind with enzymes through hydrogen bonding, rigidity, and stability. Medicinal chemists have drawn inspiration from this class of compounds for designing novel drugs .
Antifungal Agents
MTA derivatives could potentially serve as antifungal agents. The 1,2,4-triazole scaffold has been incorporated into clinically important antifungal drugs such as itraconazole, posaconazole, and voriconazole .
Bioconjugation and Chemical Biology
MTA derivatives may find applications in bioconjugation, where they can be linked to biomolecules for targeted drug delivery or imaging purposes. Their stability and compatibility with biological systems make them attractive candidates .
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with a similar 1,2,4-triazole structure have been known to interact with various enzymes and receptors . The specific targets would depend on the exact structure and functional groups present in the compound.
Mode of Action
It’s known that the nitrogen atoms (n1 and n2) in the triazole moiety actively contribute to binding to the active site of enzymes . This binding can lead to changes in the enzyme’s activity, potentially inhibiting or enhancing its function.
Biochemical Pathways
For instance, some triazole derivatives have been found to inhibit tubulin polymerization , which is crucial for cell division and could potentially explain any anticancer activity.
Pharmacokinetics
The compound’s molecular weight of 19908 suggests it may have suitable properties for absorption and distribution
Result of Action
Some compounds with similar structures have demonstrated anticancer activity . They were tested on human ovarian cancer cell lines and showed promising results .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can affect the activity and stability of similar compounds
Propriétés
IUPAC Name |
2-(2-methyl-1,2,4-triazol-3-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4.2ClH/c1-9-5(2-3-6)7-4-8-9;;/h4H,2-3,6H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWUFQFDRGYTTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)CCN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethyl]amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-Ethyl-2-(5-methoxy-1H-benzo[d]imidazol-2-yl)ethanamine hydrochloride](/img/structure/B3059810.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethanamine oxalate](/img/structure/B3059811.png)
![[3-(4-Methyl-1,3-thiazol-5-yl)propyl]amine hydrochloride](/img/structure/B3059812.png)
![5H-indeno[1,2-b]pyridin-5-ol](/img/structure/B3059814.png)
![2-{3-Methylimidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine hydrochloride](/img/structure/B3059815.png)


![(R)-tert-Butyl 3-[(pyrrolidin-1-yl)carbonyl]aminopiperidine-1-carboxylate](/img/structure/B3059818.png)
![tert-Butyl [(1-ethylpiperidin-4-yl)methyl]carbamate](/img/structure/B3059819.png)

![tert-Butyl [1-(cyclobutylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B3059821.png)
![2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-thiophenesulfonyl chloride](/img/structure/B3059823.png)
![Ethyl 3-[(1H-pyrrole-2-carbonyl)-amino]propionate](/img/structure/B3059824.png)